2-Bromo-5-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

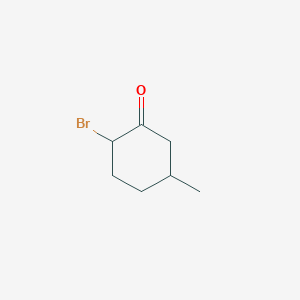

2D Structure

3D Structure

Properties

CAS No. |

89886-68-0 |

|---|---|

Molecular Formula |

C7H11BrO |

Molecular Weight |

191.07 g/mol |

IUPAC Name |

2-bromo-5-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3 |

InChI Key |

ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(=O)C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-5-methylcyclohexanone

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Bromo-5-methylcyclohexanone

Introduction: The Strategic Importance of α-Haloketones

In the landscape of synthetic organic chemistry, α-haloketones are foundational building blocks, prized for their dual reactivity. The presence of an electrophilic carbonyl carbon and a carbon-halogen bond equips these molecules for a diverse array of chemical transformations.[1] this compound (CAS No. 89886-68-0) epitomizes this class of reagents.[2] It is a halogenated cyclohexanone derivative whose structural features make it a valuable intermediate in the synthesis of complex molecular architectures, including nitrogen, oxygen, and sulfur-containing heterocycles with potential biological activity.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Physicochemical and Molecular Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. This compound is an organic compound with the molecular formula C₇H₁₁BrO.[2][3] The core structure consists of a cyclohexane ring bearing a ketone functional group, a bromine atom at the alpha (C2) position, and a methyl group at the C5 position.[3]

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | [2] |

| CAS Number | 89886-68-0 | [1][2] |

| Molecular Formula | C₇H₁₁BrO | [2][3] |

| Molecular Weight | 191.07 g/mol | [1][2][3] |

| Monoisotopic Mass | 189.99933 Da | [2][3] |

| XLogP3 | 2.1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Heavy Atom Count | 9 | [3] |

Note: Experimental data for properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized synthetic intermediates.

Spectroscopic Profile: A Guide to Structural Verification

Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The spectroscopic data for this compound provides a unique fingerprint for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C NMR Spectroscopy : The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms.[1] The chemical shifts are highly informative: the carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, while the carbon atom bonded to the electronegative bromine (C2) also exhibits a characteristic downfield shift.[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | 195 - 205 | Characteristic of a ketone carbonyl carbon. |

| C2 (CHBr) | 50 - 60 | Deshielded due to the inductive effect of the adjacent bromine atom. |

| C6 (CH₂) | 40 - 50 | Alpha to the carbonyl group. |

| C3 (CH₂) | 30 - 40 | Aliphatic ring carbon. |

| C4 (CH₂) | 25 - 35 | Aliphatic ring carbon. |

| C5 (CH) | 25 - 35 | Aliphatic ring carbon bearing the methyl group. |

| CH₃ | 15 - 25 | Methyl group carbon, typically found in the upfield region. |

| (Data synthesized from predictive models).[1] |

-

¹H NMR Spectroscopy : The proton spectrum provides detailed information about the connectivity and stereochemistry of the molecule. Key expected signals include a doublet for the methyl protons (coupling to the C5 proton) and a multiplet for the proton on the bromine-bearing carbon (H2). Two-dimensional techniques like COSY and HSQC are essential for unambiguous assignment of all proton and carbon signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify key functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically found around 1715-1735 cm⁻¹. The precise position of this band is sensitive to the molecule's conformational equilibrium, specifically whether the bromine atom occupies an axial or equatorial position, which influences the electronic environment of the carbonyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition. Under Electron Ionization (EI), the molecule will fragment in a predictable manner. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.

Caption: Standard analytical workflow for compound identification.

Synthesis and Purification Strategies

The synthesis of this compound typically starts from its non-halogenated precursor, 5-methylcyclohexanone. The choice of synthetic route is dictated by the desired regioselectivity and, in some cases, stereoselectivity.

Caption: Major synthetic routes to this compound.

Protocol: Direct α-Bromination of 5-Methylcyclohexanone

This method is the most straightforward approach, relying on the acid-catalyzed formation of an enol intermediate that acts as the nucleophile.[1]

Expertise & Causality: The use of an acid catalyst (e.g., acetic acid) is crucial as it accelerates the rate of enolization, which is the rate-limiting step. The enol form provides the nucleophilic C=C double bond necessary to attack the electrophilic bromine source. This method's primary challenge is controlling regioselectivity, as bromination can potentially occur at C2 or C6.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid.

-

Reagent Addition: While stirring, add a solution of bromine (1.0 eq) in acetic acid dropwise to the flask. Maintain the reaction temperature below 30°C using an ice bath to minimize side reactions.

-

Reaction Monitoring: The disappearance of the bromine color indicates the reaction is proceeding. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Once complete, pour the reaction mixture into cold water to precipitate the crude product. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its predictable reactivity at two key sites.

Caption: Key chemical transformations of the title compound.

-

Nucleophilic Substitution: The C2 carbon is highly susceptible to attack by a wide range of nucleophiles, which displace the bromide ion.[1][3] This reaction is fundamental for introducing new carbon-carbon or carbon-heteroatom bonds. The reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond.[1]

-

Elimination (Dehydrobromination): In the presence of a base, the compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone, 5-methylcyclohex-2-en-1-one.[3] This transformation is a cornerstone of organic synthesis for creating conjugated systems.[1]

-

Carbonyl Reduction: The ketone functional group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[3] This allows for further functional group manipulation while preserving the bromo-substituent.

Applications in Research and Drug Development

The versatile reactivity profile of this compound makes it a valuable intermediate for several applications:

-

Synthetic Intermediate: It is a key precursor for constructing more complex cyclic and heterocyclic systems.[1][3]

-

Medicinal Chemistry: While not a drug itself, its scaffold is relevant. The aminopyridine core, often synthesized from brominated precursors, is a well-established "privileged structure" for developing kinase inhibitors that target enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[4] The ability to use this compound to build novel molecular frameworks makes it a compound of interest for library synthesis in early-stage drug discovery.

-

Mechanistic Studies: As a classic α-haloketone, it is used in academic research to study the mechanisms, stereochemistry, and kinetics of substitution and elimination reactions involving halogenated ketones.[3]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be strictly followed. While specific toxicity data for this compound is limited, data from the closely related isomer 2-bromo-2-methylcyclohexanone can serve as a prudent guide.

| Hazard Class | GHS Statement | Precaution |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |

| (Hazard data is for the isomer 2-bromo-2-methylcyclohexanone and should be used as a precautionary guide).[5] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle in a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6][7]

References

- 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853.

- 2-Bromo-3-methylcyclohexanone | C7H11BrO | CID 21541956.

- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine

- 2-bromo-2-methylcyclohexanone Synthesis. ChemSynthesis. [Link]

- 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014.

- trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995.

- 2-Bromo-5-methylcyclohexane-1-carboxylic acid | C8H13BrO2 | CID 18787364.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 89886-68-0 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-methylcyclohexanone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-methylcyclohexanone, a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and applications. This document delves into its chemical identity, synthesis, purification, structural elucidation through spectroscopic methods, characteristic reactivity, and its role as a precursor in the synthesis of complex molecules.

Chemical Identity and Properties

IUPAC Name: 2-bromo-5-methylcyclohexan-1-one[1][2]

Molecular Formula: C₇H₁₁BrO[1][2]

Molecular Weight: 191.07 g/mol [1][2]

This compound is a cyclic ketone featuring a bromine atom at the α-position to the carbonyl group and a methyl group at the 5-position. The presence of two chiral centers at C2 and C5 indicates the potential for four stereoisomers. The stereochemistry of the compound can significantly influence the outcome of its reactions.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | |

| CAS Number | 89886-68-0 | |

| Molecular Formula | C₇H₁₁BrO | |

| Molecular Weight | 191.07 g/mol | |

| Canonical SMILES | CC1CCC(C(=O)C1)Br | |

| InChIKey | ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |

Synthesis and Purification

The most common and regioselective method for the synthesis of this compound is the α-bromination of the parent ketone, 5-methylcyclohexanone. This reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) under acidic catalysis, which proceeds through an enol intermediate.

Experimental Protocol: α-Bromination of 5-Methylcyclohexanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

5-methylcyclohexanone

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

A catalytic amount of p-toluenesulfonic acid (PTSA) or hydrobromic acid (HBr)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylcyclohexanone (1.0 eq) in CCl₄ or CH₂Cl₂.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of PTSA to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated NaHSO₃ solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Due to the potential for the product to be a strong contact irritant, proper personal protective equipment should be worn during purification.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.0 ppm) for the cyclohexyl protons. A downfield multiplet for the proton on the bromine-bearing carbon (C2-H). A doublet for the methyl protons. |

| ¹³C NMR | A peak for the carbonyl carbon (~200 ppm). A peak for the carbon bearing the bromine atom (C2) shifted downfield. Peaks for the other cyclohexyl carbons and the methyl carbon in the aliphatic region. |

| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1715-1745 cm⁻¹. The exact position can give information about the conformational preference of the bromine atom (axial vs. equatorial). A C-Br stretching band is expected in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of Br•, CO, and cleavage of the cyclohexane ring. |

Reactivity and Synthetic Applications

The presence of both a carbonyl group and an α-halogen makes this compound a highly reactive and versatile synthetic intermediate.

Nucleophilic Substitution

The carbon atom bearing the bromine is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of a wide range of substituted cyclohexanones.

Favorskii Rearrangement

Treatment of this compound with a base can induce a Favorskii rearrangement, resulting in a ring contraction to form a substituted cyclopentanecarboxylic acid derivative. This reaction is a powerful tool for the synthesis of five-membered rings.

Caption: Mechanism of the Favorskii rearrangement of this compound.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are common scaffolds in many biologically active molecules.

Applications in Drug Development

-

Anticonvulsant Agents: The cyclohexanone core is present in some anticonvulsant drug candidates. The functional handles on this compound allow for the introduction of various pharmacophores to modulate biological activity.

-

Analgesics: The structural analog, epibatidine, a potent analgesic, contains a 7-azabicyclo[2.2.1]heptane core. The synthesis of some epibatidine analogues involves intermediates that can be derived from brominated cyclohexanones.

-

Enzyme Inhibitors: The electrophilic nature of the α-carbon makes α-haloketones potential candidates for covalent inhibitors of enzymes, where a nucleophilic residue in the active site attacks the carbon-bromine bond.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its utility in organic synthesis, particularly in the construction of carbocyclic and heterocyclic systems, makes it a compound of significant interest to researchers in academia and the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the development of novel molecules with potential therapeutic applications.

References

- PubChem. 2-Bromo-5-methylcyclohexan-1-one.

- PrepChem. Synthesis of 2-bromo-3-methylcyclohexanone. [Link]

- NROChemistry. Favorskii Rearrangement. [Link]

- Wikipedia. Favorskii rearrangement. [Link]

- AdiChemistry.

- PubChem. trans-2-Bromo-5-methylcyclohexanone.

- Chen, G., et al. (2013). Synthesis of (±)-Epibatidine and Its Analogues.

- Ghorab, M. M., et al. (2025).

- ChemBK. Cyclohexanone, 2-bromo-5-methyl-. [Link]

- Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Stereoisomers of 2-Bromo-5-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: Structure and Nomenclature

2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone with the chemical formula C₇H₁₁BrO.[1][2][3] The structure consists of a six-membered cyclohexane ring containing a ketone functional group and two substituents: a bromine atom at the alpha-position (C2) to the carbonyl group and a methyl group at the C5 position.[4]

IUPAC Nomenclature: The numbering of the cyclohexanone ring begins at the carbonyl carbon (C1). To provide the lowest possible locants for the substituents, the numbering proceeds towards the bromine atom.[5][6] Therefore, the correct IUPAC name is this compound.[3] The presence of two stereocenters at C2 and C5 gives rise to multiple stereoisomers.[4]

Stereoisomerism in this compound

The presence of two distinct chiral centers at C2 and C5 in this compound leads to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers.[4] These stereoisomers are primarily discussed in terms of their relative stereochemistry, designated as cis and trans.[7][8][9][10]

-

Cis Isomers: The bromine atom and the methyl group are on the same side of the cyclohexane ring.

-

Trans Isomers: The bromine atom and the methyl group are on opposite sides of the ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[11] In this conformation, substituents can occupy either axial or equatorial positions. The constant "ring flipping" between two chair conformations is a key factor in determining the overall stability of each stereoisomer.[11]

Conformational Analysis of Stereoisomers

The stability of the various chair conformations is dictated by the steric interactions of the substituents. A fundamental principle is that substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[12][13][14][15] The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[16]

Table 1: A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | 0.2 - 0.7 |

| Methyl (CH₃) | 1.8 |

Source: Table of A-Values.[17]

The larger A-value of the methyl group compared to the bromine atom indicates that the methyl group has a stronger preference for the equatorial position.[16]

For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts these positions.

-

Conformer 1: Axial Bromine, Equatorial Methyl

-

Conformer 2: Equatorial Bromine, Axial Methyl

Given the larger A-value of the methyl group, the conformation with the equatorial methyl group and axial bromine (Conformer 1) is significantly more stable.

For the trans isomer, the substituents are either both axial or both equatorial.

-

Conformer 1: Diaxial (Axial Bromine, Axial Methyl)

-

Conformer 2: Diequatorial (Equatorial Bromine, Equatorial Methyl)

The diequatorial conformation is substantially more stable as it avoids the significant steric strain associated with 1,3-diaxial interactions present in the diaxial form.[12][13][14]

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the α-bromination of 5-methylcyclohexanone.[4] This reaction can proceed through various mechanisms, including acid-catalyzed enol pathways or enamine intermediates, to achieve regioselectivity.[4] Chiral catalysts can be employed to achieve asymmetric α-bromination, leading to an enantiomeric excess of one stereoisomer.[4]

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of this compound and its stereoisomers.

¹H NMR Spectroscopy: The chemical shift and coupling constants of the protons, particularly the proton at C2 (adjacent to the bromine), provide valuable information about the conformation. In general, axial protons resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons depend on the dihedral angle, which is different for axial-axial, axial-equatorial, and equatorial-equatorial interactions.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment. The carbonyl carbon (C1) and the carbon bearing the bromine (C2) are of particular diagnostic importance.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum can offer clues about the conformation of the α-bromo ketone. The electronegativity and orientation of the bromine atom can influence the C=O bond strength and, consequently, its stretching frequency.

Table 2: Expected Spectroscopic Features

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shift of H at C2 | Downfield shift due to proximity to bromine. |

| Coupling Constants | Larger J-values for axial-axial couplings. | |

| ¹³C NMR | Chemical Shift of C1 (C=O) | Typically in the range of 200-210 ppm. |

| Chemical Shift of C2 (C-Br) | Significantly shifted due to the bromine substituent. | |

| IR | Carbonyl Stretch (νC=O) | Around 1715-1735 cm⁻¹. |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Bromination

Objective: To synthesize this compound from 5-methylcyclohexanone.

Materials:

-

5-methylcyclohexanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium bisulfite solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 5-methylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by pouring it into cold water.

-

Decolorize the solution by adding a saturated sodium bisulfite solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

This is a generalized procedure. For specific reaction conditions and safety precautions, refer to established laboratory protocols.

Conclusion

A thorough understanding of the molecular structure and stereoisomerism of this compound is critical for its application in synthetic chemistry and drug development. The interplay between cis-trans isomerism and chair conformations, governed by the steric preferences of the bromine and methyl substituents, dictates the stability and reactivity of these molecules. Spectroscopic techniques, particularly NMR, are essential for the unambiguous characterization of the different stereoisomers. The synthetic protocols outlined provide a basis for the preparation of this versatile building block, enabling further exploration of its chemical and biological properties.

References

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.

- Coconote. (2024, September 10). Exploring Cyclohexane Conformations and Stability.

- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes.

- SpectraBase. (n.d.). (2R)-2-BROMOCYCLOHEXANONE.

- CHEM 330 Handout. (n.d.). Table of A-Values.

- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

- Scribd. (n.d.). Cis-Trans Isomerism in Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

- Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane.

- askIITians. (2025, September 9). What are the cis and trans isomers for cyclohexane?.

- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.

- Wikipedia. (n.d.). A value.

- ResearchGate. (2025, August 6). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach.

- Chemistry Stack Exchange. (2012, September 28). Proper IUPAC name of a substituted cyclohexenol.

- Wikipedia. (n.d.). Cis–trans isomerism.

- Ceylan, M., et al. (n.d.).

- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.

- ChemSynthesis. (2025, May 20). 2-bromo-2-methylcyclohexanone.

- IUPAC. (1976). RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Pure & Appl. Chem., 45, 11–30.

- YouTube. (2020, August 26). H-NMR Example of n-Octane and Bromocyclohexane.

- University of Ottawa. (n.d.). (Br) Bromine NMR.

- Michigan State University. (n.d.). Stereoisomers.

- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone.

- Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347.

- YouTube. (2015, January 5). IUPAC Nomenclature of Cyclic Compounds.

- Purdue University. (n.d.). Functional Groups.

- Wikipedia. (n.d.). Bromine.

- Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens.

Sources

- 1. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 10. Stereoisomers [www2.chemistry.msu.edu]

- 11. coconote.app [coconote.app]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 16. A value - Wikipedia [en.wikipedia.org]

- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-bromine bond, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the structural elucidation and characterization of this important chemical entity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₇H₁₁BrO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 190 and 192, respectively.

Expected Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine bond and alpha-cleavage adjacent to the carbonyl group.[3][4]

A plausible fragmentation pathway is illustrated below:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

| 190/192 | [C₇H₁₁BrO]⁺˙ | Molecular ion |

| 111 | [C₇H₁₁O]⁺ | Loss of a bromine radical |

| 175/177 | [C₆H₈BrO]⁺˙ | Loss of a methyl radical (α-cleavage) |

| 147/149 | [C₅H₈Br]⁺ | Subsequent loss of carbon monoxide from m/z 175/177 |

| 96 | [C₆H₈O]⁺˙ | Loss of a methyl radical from the m/z 111 fragment |

Experimental Protocol for GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System :

-

GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Injector : Set to 250°C with a split ratio of 50:1.

-

Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

MS Interface : Transfer line temperature of 280°C.

-

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Ion Source Temperature : 230°C.

-

-

Injection : Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis : Analyze the resulting chromatogram and mass spectra of the eluted peaks. The mass spectrum of this compound should be identified by its characteristic retention time and fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group. The position of this band is sensitive to the conformation of the bromine atom (axial or equatorial) relative to the carbonyl group.

Characteristic Absorptions

The presence of the bromine atom in the α-position to the carbonyl group influences the C=O stretching frequency. This is due to a conformational equilibrium between the conformer with an axial bromine and the one with an equatorial bromine. The C=O stretching frequency is typically higher when the halogen is in the axial position.[5]

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1730 | C=O (Axial Br) | Carbonyl stretch |

| ~1715 | C=O (Equatorial Br) | Carbonyl stretch |

| 2850-3000 | C-H | Aliphatic C-H stretch |

| ~1450 | C-H | Methylene scissoring |

| 500-700 | C-Br | Carbon-Bromine stretch |

Experimental Protocol for FTIR Analysis

For obtaining a high-quality FTIR spectrum of this compound, which is likely a liquid or low-melting solid at room temperature, the thin film method is appropriate.

-

Sample Preparation : Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrument Setup :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically sufficient.

-

-

Background Collection : Run a background spectrum with no sample in the beam path to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis : Place the prepared salt plates in the sample holder and acquire the IR spectrum.

-

Data Processing : The acquired spectrum should be baseline corrected and the peaks of interest labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the cyclohexanone ring and the methyl group. The chemical shift of the proton alpha to the bromine (H-2) will be significantly downfield due to the deshielding effect of the electronegative bromine atom. The presence of stereoisomers (cis/trans) will result in a more complex spectrum, with separate signals for each isomer.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 4.2 - 4.5 | Doublet of doublets (dd) |

| H-3, H-4, H-6 | 1.8 - 2.8 | Multiplets (m) |

| H-5 | 1.5 - 2.0 | Multiplet (m) |

| -CH₃ | 0.9 - 1.1 | Doublet (d) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift, and the carbon bonded to the bromine will also be significantly deshielded.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 208 |

| C-Br | 50 - 60 |

| C-5 | 30 - 40 |

| C-3, C-4, C-6 | 25 - 45 |

| -CH₃ | 15 - 25 |

Experimental Protocol for NMR Analysis

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[6]

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

NMR Spectrometer :

-

Instrument : A 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Integrated Spectroscopic Analysis Workflow

The structural confirmation of this compound is most reliably achieved through the integrated analysis of MS, IR, and NMR data. The following workflow illustrates this process:

Caption: Workflow for the Integrated Spectroscopic Analysis of this compound.

By combining the information from these three spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The mass spectrum confirms the molecular weight and the presence of bromine. The IR spectrum identifies the key functional groups, the carbonyl and carbon-bromine bonds. Finally, the ¹H and ¹³C NMR spectra provide the detailed connectivity of the carbon and hydrogen atoms, allowing for the complete elucidation of the molecule's structure.

References

- NIST Chemistry WebBook. 2-Cyclohexenone, 3-bromo, 5,5-dimethyl-. [Link]

- School of Chemistry, Food and Pharmacy, University of Reading.

- NMR Sample Prepar

- How to Prepare Samples for NMR. [Link]

- PubChem. 2-Bromo-5-methylcyclohexan-1-one. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance spectra of some bromo- and methyl-substituted cyclohexa-2,5-dienones. [Link]

- Organomation.

- Iowa State University Chemical Instrumentation Facility.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

- SpectraBase. 2-BROMO-5-METHYLHEX-1-EN-4-OL - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 2-Bromo-2-methylcyclohexanone. [Link]

- PubChem. trans-2-Bromo-5-methylcyclohexanone. [Link]

- YouTube.

- Asian Journal of Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

- PubChem. 2-Bromo-5-methylcyclohexane-1-carboxylic acid. [Link]

- PubChem. 2-Bromo-5-methylcyclohexane-1,3-dione. [Link]

- NIST Chemistry WebBook. [Link]

- Wikipedia.

- Chemguide.

- YouTube.

- YouTube.

- NIST Chemistry WebBook. Cyclohexanone, 2-methyl-. [Link]

- NIST Chemistry WebBook. 2-Hexanone, 5-methyl-. [Link]

- NIST Chemistry WebBook. Cyclohexanone, 5-methyl-2-(1-methylethylidene)-. [Link]

Sources

- 1. Buy this compound | 89886-68-0 [smolecule.com]

- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-5-methylcyclohexane-1,3-dione | C7H9BrO2 | CID 66932719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.reading.ac.uk [research.reading.ac.uk]

Synthesis of 2-Bromo-5-methylcyclohexanone from 5-methylcyclohexanone

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylcyclohexanone, a valuable intermediate in organic and medicinal chemistry.[1][2] The document delves into the underlying chemical principles of α-halogenation of ketones, focusing on the regioselective, acid-catalyzed bromination of 5-methylcyclohexanone. We present a detailed, field-proven experimental protocol, including critical safety precautions, reaction work-up, purification strategies, and methods for analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded understanding of this important transformation.

Introduction: The Strategic Importance of α-Bromoketones

α-Halogenated ketones are a cornerstone of synthetic organic chemistry, serving as highly versatile precursors for constructing complex molecular architectures.[2] The dual reactivity of these compounds—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—enables a wide array of subsequent transformations.[2]

This compound (C₇H₁₁BrO, M.W. 191.07 g/mol ) is a key building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its defined stereocenters and reactive sites make it an ideal starting point for creating diverse molecular scaffolds.[2] This guide focuses on its most direct and common synthesis: the electrophilic bromination of 5-methylcyclohexanone.

Theoretical Framework: Mechanism and Regioselectivity

The synthesis of this compound hinges on the fundamental reactivity of the α-carbon adjacent to a carbonyl group. This reactivity is unlocked through the formation of an enol or enolate intermediate, which acts as the key nucleophile.[4][5] The choice of acidic or basic conditions profoundly impacts the reaction's outcome and controllability.

Acid-Catalyzed α-Bromination: The Path to Controlled Monobromination

For achieving selective monobromination, acid catalysis is the method of choice. The reaction proceeds through an enol intermediate, and its rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration.[6] This indicates that the formation of the enol is the rate-determining step.[7]

The mechanism unfolds in four key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., HBr or Acetic Acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[4][7]

-

Enol Formation (Rate-Determining Step): A weak base (e.g., water or the solvent) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol tautomer.[4][6][7]

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond at the α-position.[4]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.[4]

Sources

- 1. Buy this compound | 89886-68-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Regioselectivity in the Bromination of 5-Methylcyclohexanone

Abstract

The α-halogenation of ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for the construction of complex molecular architectures. However, for unsymmetrical ketones such as 5-methylcyclohexanone, achieving regiocontrol over the halogenation site presents a significant synthetic challenge. This guide provides a detailed examination of the mechanistic principles governing the regioselective bromination of 5-methylcyclohexanone. We will explore the dichotomy between thermodynamic and kinetic control, detailing the reaction conditions required to selectively form either the 2-bromo (thermodynamic) or 6-bromo (kinetic) product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction with precision and predictability.

Introduction: The Challenge of Regioselectivity

α-Halogenated ketones are highly versatile synthetic intermediates.[1] The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack or elimination makes them valuable precursors for a wide array of molecular scaffolds, including nitrogen- and oxygen-containing heterocycles with potential biological activity.[1]

The direct α-bromination of an unsymmetrical ketone like 5-methylcyclohexanone can, in principle, yield two different regioisomers: 2-bromo-5-methylcyclohexanone and 6-bromo-5-methylcyclohexanone. The ability to selectively synthesize one isomer over the other is crucial for any multi-step synthesis, as it prevents the formation of difficult-to-separate product mixtures and maximizes the yield of the desired compound. The outcome of this reaction is dictated by the choice of reaction conditions, which selectively favor one of two distinct reaction pathways: one under thermodynamic control and the other under kinetic control.

Mechanistic Foundations: Enols vs. Enolates

The regioselectivity of the bromination reaction is fundamentally determined by the structure of the reactive intermediate formed from the ketone: an enol in acidic media or an enolate in basic media.

-

Acid-Catalyzed Bromination (via Enol Intermediate): Under acidic conditions, the reaction proceeds through an enol tautomer.[2][3] The formation of the enol is the rate-determining step.[3][4] For 5-methylcyclohexanone, two possible enols can form. The enol with the more substituted double bond (at the C2 position) is thermodynamically more stable, analogous to Zaitsev's rule for alkenes.[5] Under conditions that allow for equilibrium, this more stable enol predominates, leading to the thermodynamic product .

-

Base-Mediated Bromination (via Enolate Intermediate): In the presence of a base, an α-proton is removed to form a negatively charged enolate.[6][7] The rate of proton removal is the determining factor. The protons at the C6 position are sterically less hindered than the single proton at the C2 position.[8] Consequently, a strong, sterically bulky base will preferentially and more rapidly remove a proton from the less substituted C6 position.[5][8] If this deprotonation is performed at low temperatures and is irreversible, the less stable but more rapidly formed kinetic enolate is trapped, leading to the kinetic product .[6][8]

Strategic Control of Regioselectivity

The choice of reagents and reaction conditions allows the synthetic chemist to direct the bromination to either the C2 or C6 position with high fidelity.

Thermodynamic Control: Favoring the 2-Bromo Isomer

To obtain the thermodynamically favored this compound, the reaction must be conducted under conditions that permit equilibration between the ketone and its corresponding enols. This allows the more stable, more substituted enol to form as the major intermediate.

-

Core Principle: The reaction is reversible, allowing the system to reach thermal equilibrium and favor the lowest energy intermediate.[8]

-

Typical Conditions:

The acid catalyzes the formation of the enol, and the reversible nature of the process ensures that the more stable enol (at C2-C1) is the predominant species that reacts with bromine.[2][3]

Kinetic Control: Favoring the 6-Bromo Isomer

To achieve the kinetically favored 6-bromo-5-methylcyclohexanone, the reaction conditions must be set to form the kinetic enolate irreversibly and at a rate that far exceeds the formation of the thermodynamic enolate.

-

Core Principle: Deprotonation is rapid, quantitative, and irreversible, favoring the most accessible proton.[6]

-

Typical Conditions:

-

Base: A strong, sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the archetypal choice.[5][7][11] Its bulkiness makes it highly selective for the less hindered protons at C6.[5][7][8]

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) is used to prevent proton exchange that could lead to equilibration.[12]

-

Temperature: Very low temperatures, typically -78 °C, are critical to prevent the kinetic enolate from equilibrating to the more stable thermodynamic enolate.[6][8][10]

-

Brominating Agent: A source of electrophilic bromine that can react quickly with the pre-formed enolate, such as Br₂ or N-bromosuccinimide (NBS).

-

Under these conditions, the enolate is "locked" in its kinetic form before it has a chance to rearrange.

Data Summary: Conditions for Regioselective Bromination

| Parameter | Thermodynamic Control (2-Bromo Product) | Kinetic Control (6-Bromo Product) |

| Intermediate | More substituted, stable enol | Less substituted, rapidly formed enolate |

| Catalyst/Base | Acid (e.g., Acetic Acid)[2][9] | Strong, bulky base (e.g., LDA)[5][7] |

| Solvent | Protic (e.g., Acetic Acid) | Aprotic (e.g., THF)[12] |

| Temperature | Room Temperature or higher[8][10] | Low Temperature (-78 °C)[6][8] |

| Controlling Factor | Stability of the intermediate | Rate of proton abstraction |

Visualization of Reaction Pathways

The following diagrams illustrate the distinct mechanistic routes leading to the thermodynamic and kinetic products.

Caption: Acid-catalyzed pathway to the thermodynamic product.

Caption: Base-mediated pathway to the kinetic product.

Experimental Protocols

The following protocols are illustrative methodologies for achieving regioselective bromination. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of this compound (Thermodynamic)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-methylcyclohexanone (1.0 eq) dissolved in glacial acetic acid (approx. 5-10 mL per gram of ketone).

-

Bromination: While stirring at room temperature, add a solution of bromine (1.0 eq) in acetic acid dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-5-methylcyclohexanone (Kinetic)

-

Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, add a solution of 5-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.

-

Bromination: Add a solution of bromine (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Quenching: After the addition is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Workup & Purification: Allow the mixture to warm to room temperature. Perform an aqueous workup and extraction as described in Protocol 1. Purify the crude product by column chromatography.

Caption: Comparative experimental workflows.

Product Characterization

Confirming the identity of the major regioisomer is critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

-

¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the bromine-bearing carbon (the α-proton) will be distinct for each isomer. The α-proton in the 2-bromo isomer will appear as a doublet of doublets, coupled to the adjacent methylene protons. The α-proton in the 6-bromo isomer will also be a multiplet, but its coupling pattern and chemical shift will differ due to the different electronic and steric environment.

-

¹³C NMR Spectroscopy: The chemical shift of the carbon atom bonded to bromine will be a key indicator for distinguishing the isomers.

-

GC-MS: This technique can separate the two isomers and provide their respective mass spectra, confirming the molecular weight (m/z ≈ 189/191 for C₇H₁₁BrO, showing the characteristic isotopic pattern for bromine).

Conclusion

The regioselective bromination of 5-methylcyclohexanone is a classic example of the power of mechanistic understanding in synthetic organic chemistry. By carefully selecting reaction conditions to favor either thermodynamic or kinetic control, chemists can predictably synthesize either the 2-bromo or 6-bromo isomer with high selectivity. The principles outlined in this guide—control of enol vs. enolate intermediates, temperature management, and appropriate choice of base and solvent—are broadly applicable to a wide range of carbonyl functionalization reactions, providing a robust framework for the strategic design of synthetic routes in research and development.

References

- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.

- JoVE. (2023). Regioselective Formation of Enolates.

- University of Liverpool. (n.d.). III Enolate Chemistry.

- Chemistry LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.

- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.

- Ceylan, M., et al. (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates.

- YouTube. (2011). Enolate Anion Formation Using LDA.

- Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates.

- YouTube. (2019). kinetic & thermodynamic enolates.

- University of Bristol. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.

- Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.

- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.

- Ceylan, M., et al. (2008). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 20(2), 1373-1382.

- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination....

- Brainly. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with....

- YouTube. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone.

- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.

- Journal of the Pharmaceutical Society of Japan. (1973). Stereochemical Studies. XX.1) Asymmetric Synthesis of a-Bromoketones.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- ResearchGate. (2025). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Regioselective Formation of Enolates [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy this compound | 89886-68-0 [smolecule.com]

- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 11. youtube.com [youtube.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

Potential applications of 2-Bromo-5-methylcyclohexanone in organic synthesis

An In-Depth Technical Guide to the Synthetic Applications of 2-Bromo-5-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Its structure, featuring a reactive α-bromo ketone motif, provides two distinct sites for chemical modification: the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine, which is susceptible to both nucleophilic substitution and base-induced elimination. This guide explores the core reactivity of this compound and details its application in key synthetic transformations, including nucleophilic displacements, elimination reactions, the Favorskii rearrangement for ring contraction, and the construction of complex heterocyclic systems. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for chemists aiming to leverage this powerful building block in pharmaceutical and materials science research.

Introduction: The Strategic Value of α-Bromo Ketones

Halogenated cyclohexanones are a class of highly versatile building blocks in synthetic organic chemistry.[1] The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the halogen—enables a diverse range of chemical transformations.[1] This dual reactivity makes them pivotal precursors for constructing complex molecular architectures, including a variety of nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity.[1]

This compound, with its defined stereochemistry and functional group arrangement, is a prime example of this class. The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1] This inherent reactivity profile allows it to serve as a potent alkylating agent and participate in a wide array of synthetic operations.

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO | [2] |

| Molecular Weight | ~191.07 g/mol | [2][3] |

| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | [2] |

| CAS Number | 89886-68-0 | [1][4] |

| XLogP3 | 2.1 | [2][3] |

Synthesis of this compound

The most direct and common method for synthesizing the title compound is the α-bromination of its parent ketone, 5-methylcyclohexanone. The regioselectivity of this reaction is a critical consideration, as bromination can potentially occur at either the C2 or C6 position.

Mechanism of Electrophilic α-Bromination

The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol tautomer. This enol acts as the key nucleophilic intermediate, attacking an electrophilic bromine source (e.g., Br₂). Steric effects from the methyl group at the C5 position can influence the regioselectivity, often favoring bromination at the less hindered α-position (C2 over C6).[3]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: α-Bromination

This protocol describes a general procedure for the regioselective bromination of 5-methylcyclohexanone.

Materials:

-

5-Methylcyclohexanone

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Sodium bisulfite solution (aqueous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bisulfite solution (to quench excess bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Key Applications in Organic Synthesis

The dual reactivity of this compound makes it a versatile precursor for a variety of important synthetic transformations.

Nucleophilic Substitution Reactions

The α-carbon is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl group and the presence of a good leaving group (Br⁻).[1] This allows for the straightforward introduction of a wide range of functional groups.

Mechanism: The reaction generally proceeds via an S_N2 mechanism. The approach of the nucleophile is subject to steric hindrance, but the electronic activation typically favors this pathway over an S_N1 mechanism, which would involve an unstable carbocation adjacent to a partially positive carbonyl carbon.[5]

Caption: Generalized S_N2 mechanism for nucleophilic substitution.

Applications:

-

C-N Bond Formation: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to various nitrogen-containing heterocycles.

-

C-O Bond Formation: Alkoxides or carboxylates can displace the bromide to form α-alkoxy or α-acyloxy ketones.

-

C-S Bond Formation: Thiolates readily react to produce α-thio ketones, useful in the synthesis of sulfur-containing compounds like benzothiazoles.[1]

| Nucleophile (Nu⁻) | Product Type | Potential Application |

| R₂NH (Amine) | α-Amino Ketone | Pharmaceutical scaffolds |

| RO⁻ (Alkoxide) | α-Alkoxy Ketone | Natural product synthesis |

| RS⁻ (Thiolate) | α-Thio Ketone | Heterocycle synthesis |

| N₃⁻ (Azide) | α-Azido Ketone | Precursor for amines, triazoles |

Elimination Reactions (Dehydrobromination)

In the presence of a non-nucleophilic strong base, this compound undergoes an E2 elimination to form an α,β-unsaturated ketone.

Mechanism & Regioselectivity: The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[6] For cyclohexane systems, this translates to a requirement for both groups to be in axial positions. The regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[7] However, steric hindrance from the base or substrate can sometimes favor the Hofmann product.

Caption: E2 elimination pathway leading to an α,β-unsaturated ketone.

Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative via ring contraction.[8] This reaction is a powerful tool for accessing strained ring systems or for synthesizing five-membered rings from six-membered precursors.[9][10]

Mechanism: The accepted mechanism involves the initial formation of an enolate at the α'-carbon (C6).[8][9] This enolate then undergoes an intramolecular S_N2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. The nucleophilic base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening occurs to form the most stable carbanion, which is then protonated to yield the final ring-contracted product, a 4-methylcyclopentanecarboxylic acid derivative.[10][11]

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement

This protocol outlines the ring contraction of this compound to sodium 4-methylcyclopentanecarboxylate.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Prepare a solution of sodium hydroxide (2.5 eq) in water in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in a minimal amount of a co-solvent like ethanol or THF, if necessary for solubility.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material or neutral byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH < 2. The carboxylic acid product should precipitate.

-

Extract the acidified aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-methylcyclopentanecarboxylic acid.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for condensation reactions to form heterocyclic systems, which are prevalent in medicinal chemistry. For example, it can be used to synthesize substituted benzothiazoles, a scaffold found in numerous bioactive molecules.[1]

Example: Synthesis of a Tetrahydrobenzothiazole Derivative The reaction with a thiourea derivative can lead to the formation of a 2-amino-tetrahydrobenzothiazole system. The reaction likely proceeds via an initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for predictable outcomes in a range of powerful transformations, including nucleophilic substitutions, eliminations, and skeletal rearrangements. The ability to readily convert a simple six-membered ring into functionalized cyclohexanones, cyclohexenones, contracted cyclopentane derivatives, and complex heterocycles underscores its strategic importance. For researchers in drug discovery and materials science, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full synthetic potential of this valuable compound.

References

- Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a....

- Ceylan, M., et al. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry.

- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.

- PubChem. (n.d.). 2-Bromo-3-methylcyclohexanone.

- Wikipedia. (n.d.). Favorskii rearrangement.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.

- Pearson. (n.d.). Enolate Exam Prep.

- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.

- ChemSynthesis. (2025). 2-bromo-2-methylcyclohexanone.

- Brainly.com. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with....

- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.

- Chemistry Stack Exchange. (2026). Hydrolysis of 2-bromo-2-methylcyclohexanone.

- ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.

- Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions....

- Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene.

- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.

- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1-carboxylic acid.

- Physics Forums. (2018). Elimination reactions of cyclohexane derivatives.

- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

- Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.

- Pearson. (n.d.). Predict the elimination products of the following reactions....

- National Institutes of Health. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection.

- YouTube. (2025). [Chemistry] When l-bromo-2-methylcyclohexane undergoes solvolysis in methanol....

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 89886-68-0 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. adichemistry.com [adichemistry.com]

- 11. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-2-Bromo-5-methylcyclohexanone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformational Analysis in Molecular Design

In the realm of drug discovery and development, a molecule's three-dimensional structure is intrinsically linked to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic differences between them, is a cornerstone of modern medicinal chemistry. Understanding the preferred conformation of a molecule provides invaluable insights into its interactions with biological targets, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth technical exploration of the conformational analysis of a model system: the cis and trans isomers of 2-bromo-5-methylcyclohexanone. By dissecting the interplay of steric and electronic factors that govern the conformational equilibria of these molecules, we can elucidate fundamental principles applicable to more complex pharmaceutical agents.

The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on this ring can occupy either axial or equatorial positions, leading to different conformers that can interconvert via a process known as a chair flip. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions. In this compound, the presence of a polar carbonyl group, a bulky methyl group, and an electronegative bromine atom introduces a fascinating complexity to its conformational landscape.

This guide will systematically deconstruct the conformational preferences of both the cis and trans isomers. We will leverage foundational concepts such as A-values to quantify steric bulk, explore the impact of dipole-dipole interactions and stereoelectronic effects, and detail the experimental and computational methodologies used to probe these conformational equilibria. Through a rigorous, evidence-based approach, this document aims to equip researchers with the knowledge and practical insights necessary to confidently tackle conformational challenges in their own work.

Foundational Principles: Decoding the Forces at Play

Before delving into the specific analysis of this compound, it is crucial to establish a firm understanding of the key principles that govern conformational preferences in substituted cyclohexanes.

Steric Effects and A-Values

The steric bulk of a substituent plays a pivotal role in determining its preferred orientation on a cyclohexane ring. Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial atoms on the same face of the ring.[1][2][3] To alleviate this strain, substituents preferentially occupy the more spacious equatorial position. The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] Larger A-values signify a greater preference for the equatorial position.[4][5]

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.74 - 1.8 |

| -Br | 0.2 - 0.7 |

Table 1: A-values for Methyl and Bromo Substituents.[4][6]